molecular formula C6H14N2O2 B1444819 2-(dimethylamino)-N-methoxy-N-methylacetamide CAS No. 1480246-09-0

2-(dimethylamino)-N-methoxy-N-methylacetamide

Cat. No.: B1444819
CAS No.: 1480246-09-0
M. Wt: 146.19 g/mol
InChI Key: FPMMEIBIPHCGQU-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group, a methoxy group, and a methyl group attached to the acetamide backbone

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(dimethylamino)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its oxidation and subsequent metabolism . Additionally, it can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and stability, thereby affecting various biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation, metabolism, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, such as altered metabolic activity, gene expression, and cell viability . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s pharmacokinetics, such as absorption, distribution, metabolism, and excretion, can influence its dosage effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation or acetylation, can affect the compound’s localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-methoxy-N-methylacetamide typically involves the reaction of dimethylamine with N-methoxy-N-methylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine, methoxyacetyl chloride, and a suitable base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2-(dimethylamino)-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acetamide.

    N,N-dimethylacetamide: Lacks the methoxy group but shares the dimethylamino and acetamide functionalities.

    N-methoxy-N-methylacetamide: Similar but without the dimethylamino group.

Uniqueness

2-(dimethylamino)-N-methoxy-N-methylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and methoxy groups allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(dimethylamino)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-7(2)5-6(9)8(3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMEIBIPHCGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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